molecular formula C12H16ClNO2S B10961535 2-chloro-N-cyclohexylbenzenesulfonamide

2-chloro-N-cyclohexylbenzenesulfonamide

Cat. No.: B10961535
M. Wt: 273.78 g/mol
InChI Key: BLGBVQKIGCPUQB-UHFFFAOYSA-N
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Description

2-chloro-N-cyclohexylbenzenesulfonamide is a chemical compound with the molecular formula C12H16ClNO2S It is a derivative of benzenesulfonamide, where a chlorine atom is substituted at the second position of the benzene ring, and a cyclohexyl group is attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-cyclohexylbenzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with cyclohexylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-cyclohexylbenzenesulfonamide can undergo various chemical reactions, including:

    Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids or sulfonyl chlorides.

    Reduction: The sulfonamide group can be reduced to form amines or other reduced derivatives.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents

Properties

Molecular Formula

C12H16ClNO2S

Molecular Weight

273.78 g/mol

IUPAC Name

2-chloro-N-cyclohexylbenzenesulfonamide

InChI

InChI=1S/C12H16ClNO2S/c13-11-8-4-5-9-12(11)17(15,16)14-10-6-2-1-3-7-10/h4-5,8-10,14H,1-3,6-7H2

InChI Key

BLGBVQKIGCPUQB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NS(=O)(=O)C2=CC=CC=C2Cl

Origin of Product

United States

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